molecular formula C21H39ClO3 B583492 rac 2-Oleoyl-3-chloropropanediol-d5, 95per cent CAS No. 1331669-45-4

rac 2-Oleoyl-3-chloropropanediol-d5, 95per cent

Cat. No.: B583492
CAS No.: 1331669-45-4
M. Wt: 380.021
InChI Key: SQEOYUUMBWVKDM-FNKKQMTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 2-Oleoyl-3-chloropropanediol-d5 involves the esterification of (9Z)-9-Octadecenoic acid with 2-Chloro-1-(hydroxymethyl)ethyl ester-d5. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired isotopic labeling and purity .

Industrial Production Methods

Industrial production of rac 2-Oleoyl-3-chloropropanediol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required 95 percent purity. The production is carried out in compliance with relevant regulations and standards to ensure the quality and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

rac 2-Oleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac 2-Oleoyl-3-chloropropanediol-d5 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of 2-Oleoyl-3-chloropropanediol.

    Biology: Employed in studies to understand the metabolic pathways and physiological effects of 2-Oleoyl-3-chloropropanediol.

    Medicine: Investigated for its potential therapeutic effects in regulating energy metabolism and promoting weight loss.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of rac 2-Oleoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. It is known to regulate energy metabolism by influencing the activity of enzymes involved in lipid metabolism. The compound’s stable isotope labeling allows for precise tracking and measurement within biological systems, providing valuable insights into its physiological effects .

Comparison with Similar Compounds

rac 2-Oleoyl-3-chloropropanediol-d5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:

The stable isotope labeling of rac 2-Oleoyl-3-chloropropanediol-d5 provides enhanced accuracy and reliability in scientific research, making it a valuable tool for various applications.

Properties

CAS No.

1331669-45-4

Molecular Formula

C21H39ClO3

Molecular Weight

380.021

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D

InChI Key

SQEOYUUMBWVKDM-FNKKQMTJSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl

Synonyms

(9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5; 

Origin of Product

United States

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